Ethyl-1-(Trifluoracetoyl)piperidin-4-carboxylat

Übersicht

Beschreibung

Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C10H14F3NO3 and its molecular weight is 253.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthese von photoreaktiven Sonden

Diese Verbindung kann als Reaktant für die Synthese von photoreaktiven Sonden verwendet werden. Diese Sonden sind so konzipiert, dass sie die Bindungsstellen von nichtkompetitiven GABA-Rezeptorantagonisten unterscheiden .

Herstellung von photoaktiven α-Mannosiden und Mannosylpeptiden

Sie kann auch bei der Herstellung von photoaktiven α-Mannosiden und Mannosylpeptiden eingesetzt werden. Diese Substanzen finden Anwendung bei der Untersuchung von Kohlenhydrat-Protein-Wechselwirkungen, die in vielen biologischen Prozessen von entscheidender Bedeutung sind .

Inaktivierung von humanem Cytochrom P450 2B6

Die Verbindung wird zur Synthese von Inhibitoren des humanen Cytochrom P450 2B6 verwendet. Dieses Enzym ist am Metabolismus mehrerer klinisch relevanter Medikamente beteiligt, und seine Inaktivierung kann zum Verständnis von Arzneimittel-Arzneimittel-Wechselwirkungen beitragen .

Synthese von photoaffinitätsmarkierten Fusidinsäureanaloga

Sie wird bei der Synthese von photoaffinitätsmarkierten Fusidinsäureanaloga eingesetzt. Diese Analoga können zur Untersuchung des Wirkmechanismus von Fusidinsäure, einem potenten Antibiotikum, verwendet werden .

Produktion von Hydroxyamiden als Antikonvulsiva

Die Verbindung wird zur Herstellung von Hydroxyamiden verwendet, die möglicherweise als Antikonvulsiva eingesetzt werden können. Antikonvulsiva sind Medikamente, die Anfälle verhindern oder deren Schweregrad reduzieren .

Synthese von Antimalariamitteln

Sie kann bei der Synthese von Antimalariamitteln eingesetzt werden. So wurde beispielsweise eine Lösung von Anilin, die t-Butyl-4-oxo-1-piperidincarboxylat (ein Derivat der Verbindung) enthält, bei der Synthese von Antimalariamitteln verwendet .

Biochemische Analyse

Biochemical Properties

Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its trifluoroacetyl and piperidine moieties. These interactions can influence the activity of enzymes by either inhibiting or activating them. For instance, the trifluoroacetyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby affecting their catalytic activity .

Cellular Effects

Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate involves its binding interactions with biomolecules. The trifluoroacetyl group can interact with the active sites of enzymes, leading to inhibition or activation of their activity. This compound can also modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to changes in cell viability, proliferation, and differentiation. Additionally, the degradation products of this compound may have different biological activities compared to the parent compound .

Dosage Effects in Animal Models

The effects of ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it may exhibit toxic or adverse effects. For example, high doses of this compound may lead to oxidative stress, inflammation, or apoptosis in cells. It is important to determine the threshold effects and safe dosage ranges for this compound in animal studies .

Metabolic Pathways

Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate is involved in various metabolic pathways. It can interact with enzymes and cofactors that are involved in the metabolism of other compounds. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to various cellular compartments. The localization and accumulation of this compound can affect its biological activity and function .

Subcellular Localization

Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate is localized to specific subcellular compartments, which can influence its activity and function. This compound may contain targeting signals or undergo post-translational modifications that direct it to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity .

Biologische Aktivität

Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, highlighting its therapeutic potential and interaction with various biological targets.

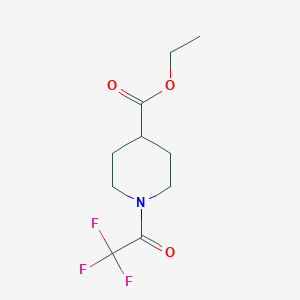

Chemical Structure and Properties

Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate features a piperidine ring substituted with a trifluoroacetyl group and an ethyl ester. The presence of trifluoromethyl groups enhances the lipophilicity and electrophilic nature of the compound, making it an attractive candidate for interactions with biological macromolecules.

The mechanisms through which Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate exerts its biological effects include:

- Electrophilic Interactions : The trifluoroacetyl moiety acts as an electrophile, facilitating nucleophilic acyl substitution reactions with biological molecules.

- Receptor Modulation : The piperidine ring can interact with various receptors, potentially modulating their activity and influencing metabolic pathways.

Biological Activity

Research indicates that compounds containing trifluoromethyl and trifluoroacetyl groups exhibit significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate may possess antimicrobial activity against certain pathogens, although specific data on this compound is limited.

- Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.

Case Study 1: Interaction with Enzymes

A study investigated the binding affinity of Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate to various enzyme receptors. It was found to significantly inhibit the activity of cyclooxygenase (COX) enzymes at concentrations above 30 μM, indicating its potential as an anti-inflammatory agent .

| Enzyme Receptor | Inhibition (%) at 30 μM |

|---|---|

| COX-1 | 63% |

| PDE3A | 66% |

Case Study 2: Cytotoxicity Assessment

In a cytotoxicity study involving human hepatocytes, Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate showed no significant toxicity at concentrations up to 100 μM after 72 hours. This suggests a favorable safety profile for further development .

Synthesis

The synthesis of Ethyl 1-(trifluoroacetyl)piperidine-4-carboxylate typically involves several key steps:

- Formation of Piperidine Ring : Starting from commercially available piperidine derivatives.

- Introduction of Trifluoroacetyl Group : Using trifluoroacetic anhydride to modify the piperidine structure.

- Esterification : Reacting the resulting carboxylic acid with ethanol to form the ethyl ester.

Eigenschaften

IUPAC Name |

ethyl 1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3NO3/c1-2-17-8(15)7-3-5-14(6-4-7)9(16)10(11,12)13/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQOKFHOYQQYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.